N-(3-hydroxypropyl)-N'-phenylethanediamide N-(3-hydroxypropyl)-N'-phenylethanediamide
Brand Name: Vulcanchem
CAS No.: 338984-31-9
VCID: VC5891114
InChI: InChI=1S/C11H14N2O3/c14-8-4-7-12-10(15)11(16)13-9-5-2-1-3-6-9/h1-3,5-6,14H,4,7-8H2,(H,12,15)(H,13,16)
SMILES: C1=CC=C(C=C1)NC(=O)C(=O)NCCCO
Molecular Formula: C11H14N2O3
Molecular Weight: 222.244

N-(3-hydroxypropyl)-N'-phenylethanediamide

CAS No.: 338984-31-9

Cat. No.: VC5891114

Molecular Formula: C11H14N2O3

Molecular Weight: 222.244

* For research use only. Not for human or veterinary use.

N-(3-hydroxypropyl)-N'-phenylethanediamide - 338984-31-9

Specification

CAS No. 338984-31-9
Molecular Formula C11H14N2O3
Molecular Weight 222.244
IUPAC Name N-(3-hydroxypropyl)-N'-phenyloxamide
Standard InChI InChI=1S/C11H14N2O3/c14-8-4-7-12-10(15)11(16)13-9-5-2-1-3-6-9/h1-3,5-6,14H,4,7-8H2,(H,12,15)(H,13,16)
Standard InChI Key CXGLFGHFYQCLJM-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC(=O)C(=O)NCCCO

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

N-(3-Hydroxypropyl)-N'-phenylethanediamide consists of two amide groups bridging a 3-hydroxypropyl chain and a phenyl ring. The hydroxypropyl moiety introduces hydrophilicity, while the phenyl group contributes aromatic stability, creating a bifunctional molecule capable of diverse interactions. The compound’s structure is validated by its molecular formula and mass spectrometry data.

Table 1: Key Molecular Properties

PropertyValue
CAS No.338984-31-9
Molecular FormulaC11H14N2O3\text{C}_{11}\text{H}_{14}\text{N}_{2}\text{O}_{3}
Molecular Weight222.244 g/mol
Functional GroupsAmide, Hydroxyl, Phenyl

Synthesis and Manufacturing

General Synthetic Routes

Diamides like N-(3-hydroxypropyl)-N'-phenylethanediamide are typically synthesized via condensation reactions between amines and carboxylic acid derivatives. For example:

  • Amine-Carboxylic Acid Coupling: Reacting 3-hydroxypropylamine with phenylacetic acid derivatives in the presence of coupling agents like DCC (dicyclohexylcarbodiimide).

  • Stepwise Amidation: Sequential protection and deprotection of functional groups to ensure regioselective amide bond formation .

Challenges in Synthesis

  • Steric Hindrance: The phenyl group may impede reaction efficiency, necessitating optimized conditions (e.g., elevated temperatures or catalytic additives).

  • Hydroxyl Group Reactivity: The 3-hydroxypropyl chain requires protection (e.g., silylation) to prevent unintended side reactions during synthesis .

Research Findings and Comparative Analysis

Structural Analogues

Comparative analysis with Combi-Blocks’ diamide library highlights key differences:

Table 2: Comparison with Selected Diamides

Compound NameCAS No.Molecular FormulaKey Features
N-(2-Hydroxyethyl)-N'-(4-methylphenyl)ethanediamide357268-38-3C12H16N2O3\text{C}_{12}\text{H}_{16}\text{N}_{2}\text{O}_{3}Methyl substituent enhances lipophilicity
N-(2-Hydroxyethyl)benzamide18838-10-3C9H11NO2\text{C}_{9}\text{H}_{11}\text{N}\text{O}_{2}Simpler structure, lower molecular weight

Hypothesized Pharmacokinetics

  • Absorption: The hydroxypropyl group may improve aqueous solubility, favoring oral bioavailability.

  • Metabolism: Likely hepatic oxidation of the hydroxypropyl chain, yielding carboxylic acid metabolites.

Future Research Directions

Synthesis Optimization

  • Green Chemistry Approaches: Exploring solvent-free reactions or biocatalytic methods to improve yield and sustainability.

  • Stereoselective Synthesis: Developing chiral catalysts to control the configuration of the hydroxypropyl group .

Biological Screening

  • In Vitro Assays: Prioritize antimicrobial, anticancer, and anti-inflammatory activity tests using established cell lines.

  • Computational Modeling: Molecular docking studies to predict target proteins (e.g., kinases or GPCRs) .

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